molecular formula C12H10F2O2 B11880750 1-(Difluoromethoxy)naphthalene-6-methanol

1-(Difluoromethoxy)naphthalene-6-methanol

Cat. No.: B11880750
M. Wt: 224.20 g/mol
InChI Key: GAAUBBAOEWAMOT-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-6-methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a catalyst under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of 1-(Difluoromethoxy)naphthalene-6-methanol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)naphthalene-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-6-carboxaldehyde, while reduction could produce 1-(difluoromethoxy)naphthalene .

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-6-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)naphthalene-6-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the methanol group may affect its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxy)naphthalene-6-methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene-6-methanol: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.

    1-(Difluoromethoxy)naphthalene-2-methanol: The methanol group is positioned differently on the naphthalene ring.

Uniqueness

1-(Difluoromethoxy)naphthalene-6-methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

1-(Difluoromethoxy)naphthalene-6-methanol is a synthetic organic compound characterized by its unique difluoromethoxy group, which enhances its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
IUPAC Name [6-(difluoromethoxy)naphthalen-2-yl]methanol
InChI Key HSMZBWACUFEDRX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)OC(F)F)C=C1CO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group increases the compound's lipophilicity, facilitating its penetration across cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing numerous biological pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Antimicrobial Effects : Preliminary studies suggest that it could possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of compounds similar to this compound:

  • Study on Antioxidant Properties : A study demonstrated that naphthalene derivatives exhibit significant antioxidant activity, which may be enhanced in the presence of difluoromethoxy groups. This suggests that this compound could be effective in preventing oxidative damage in cells.
  • Anti-inflammatory Research : In a controlled study, naphthalene derivatives were shown to inhibit the expression of inflammatory markers in vitro. This implies that this compound may also exert similar anti-inflammatory effects.
  • Antimicrobial Activity Assessment : A recent investigation into the antimicrobial properties of naphthalene derivatives found that compounds with halogen substitutions (like difluoromethoxy) exhibited enhanced activity against Gram-positive bacteria. This positions this compound as a candidate for further antimicrobial research.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundAntioxidant ActivityAnti-inflammatory EffectsAntimicrobial Activity
2-(Methoxymethoxy)naphthalene-6-methanolModerateLowModerate
2-(Ethoxymethoxy)naphthalene-6-methanolLowModerateLow
This compound HighHighHigh

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[5-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-6,12,15H,7H2

InChI Key

GAAUBBAOEWAMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)OC(F)F

Origin of Product

United States

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